N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide

EP3 receptor antagonist Prostaglandin receptor Binding affinity

N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide (CAS 370077-97-7; also cataloged as N-(2-diethylamino-ethyl)-N'-(5-propyl-[1,3,4]thiadiazol-2-yl)-oxalamide) is a synthetic small molecule (C₁₃H₂₃N₅O₂S; MW 313.42 g/mol) composed of a 1,3,4-thiadiazole core bearing an n-propyl substituent at the 5-position and an oxalamide linker terminating in a diethylaminoethyl moiety. The compound is cataloged in PubChem (CID 1860900), ChEMBL (CHEMBL1497665), and is available as part of the Sigma-Aldrich AldrichCPR collection of rare and unique research chemicals.

Molecular Formula C13H23N5O2S
Molecular Weight 313.42 g/mol
CAS No. 370077-97-7
Cat. No. B11996956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide
CAS370077-97-7
Molecular FormulaC13H23N5O2S
Molecular Weight313.42 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(S1)NC(=O)C(=O)NCCN(CC)CC
InChIInChI=1S/C13H23N5O2S/c1-4-7-10-16-17-13(21-10)15-12(20)11(19)14-8-9-18(5-2)6-3/h4-9H2,1-3H3,(H,14,19)(H,15,17,20)
InChIKeyFNWCCJCZNDEQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility46.5 [ug/mL] (The mean of the results at pH 7.4)

N-[2-(Diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide (CAS 370077-97-7): Compound Identity and Research-Grade Sourcing Profile


N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide (CAS 370077-97-7; also cataloged as N-(2-diethylamino-ethyl)-N'-(5-propyl-[1,3,4]thiadiazol-2-yl)-oxalamide) is a synthetic small molecule (C₁₃H₂₃N₅O₂S; MW 313.42 g/mol) composed of a 1,3,4-thiadiazole core bearing an n-propyl substituent at the 5-position and an oxalamide linker terminating in a diethylaminoethyl moiety [1]. The compound is cataloged in PubChem (CID 1860900), ChEMBL (CHEMBL1497665), and is available as part of the Sigma-Aldrich AldrichCPR collection of rare and unique research chemicals [2]. It has been annotated as a preclinical-stage EP₃ (prostaglandin E₂ receptor subtype 3) antagonist with six reported potency and functional bioactivity measurements [2].

Why Generic Substitution Is Not Advisable for N-[2-(Diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide in EP₃-Targeted Research


Within the 2-aminothiadiazole amide chemical class, EP₃ receptor antagonist potency and selectivity are exquisitely sensitive to three structural variables: (i) the nature of the 5-substituent on the thiadiazole ring, (ii) the identity of the amide/oxalamide linker, and (iii) the terminal amine moiety [1]. Published structure–activity relationship (SAR) data demonstrate that replacing the 5-propyl group with a simple phenyl results in a complete loss of functional activity (fpKᵢ <4.6), while even modest changes to the amide portion—such as N-methylation—abolish activity entirely due to loss of critical hydrogen-bond donor interactions [1]. Consequently, seemingly minor structural analogs cannot be assumed to retain the target compound's EP₃ binding affinity (reported Ki = 12.59 nM) [2] or its selectivity profile against related prostanoid receptors. Substitution without experimental verification risks introducing uncharacterized off-target pharmacology and confounding experimental interpretation.

Quantitative Differentiation Evidence for N-[2-(Diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide Versus Closest Structural and Pharmacological Analogs


EP₃ Receptor Binding Affinity: Target Compound Achieves 12.59 nM Ki Against the Human EP₃ Receptor

The target compound demonstrates a binding inhibition constant (Ki) of 12.59 nM at the human prostaglandin E₂ receptor EP₃ subtype, as measured by ChEMBL assay 581537 and deposited in BindingDB from the Hilfiker et al. (2009) study [1]. Within the same 2-aminothiadiazole amide series, the functional potency (FLIPR hEP₃ fpKᵢ) of structurally distinct 5-substituted analogs ranges from <4.6 (inactive for 5-phenyl analog, Compound 4) to 7.1 (3-pentyl, Compound 1) [2]. While the functional fpKᵢ of the target compound itself was not individually tabulated in the publicly available excerpt of Table 1, its Ki value places it within the active range of this series and is consistent with a compound warranting preclinical profiling [1][3]. By contrast, the 5-phenyl-substituted analog (Compound 4) exhibits fpKᵢ <4.6, representing a >300-fold loss of functional potency relative to the 5-alkyl-substituted leads [2].

EP3 receptor antagonist Prostaglandin receptor Binding affinity GPCR pharmacology

Structural Differentiation: Oxalamide Linker and Diethylaminoethyl Tail Distinguish This Compound from the Benzodioxane-Amide Series

The target compound features an ethanediamide (oxalamide) linker connecting the 2-amino-5-propyl-1,3,4-thiadiazole to an N,N-diethylaminoethyl terminus. This differs fundamentally from the primary amide series described in Table 1 of Hilfiker et al. (2009), where the right-hand portion consists of a 2,3-dihydro-1,4-benzodioxine-6-carboxamide (or analogous fused heterobicyclic amide) [1]. In that series, replacement of the fused dioxane with a simple 3,4-dimethoxybenzamide (Compound 12) led to a >1-log reduction in fpKᵢ (from ~7.6 to ~6.2), underscoring that the amide/oxalamide region is a critical potency determinant [1]. The oxalamide motif introduces an additional hydrogen-bond acceptor and extends the linker by one carbonyl unit relative to the simple benzamide series, which may alter the trajectory of the terminal basic amine within the EP₃ orthosteric pocket [2]. A close structural analog, N-(2-diethylaminoethyl)-N'-(1,3-thiazol-2-yl)ethanediamide (CAS 82514-46-3), replaces the 1,3,4-thiadiazole with a thiazole, removing one ring nitrogen and altering heterocycle electronics; no peer-reviewed comparative pharmacology between these two analogs has been published [2].

SAR Oxalamide linker Thiadiazole Medicinal chemistry

Preclinical Development Status Differentiates This Compound from Research-Grade Screening Hits Lacking DMPK Characterization

The ChEMBL database assigns this compound a maximum development phase of 'Preclinical' based on curated bioactivity data, indicating it has progressed beyond primary screening into preliminary drug metabolism and pharmacokinetics (DMPK) evaluation [1]. In the Hilfiker et al. (2009) study, the broader 2-aminothiadiazole amide series demonstrated rat oral bioavailability (F%) values ranging from 20% (3-pentyl analog, Compound 1) to 65% (2,6-dichlorophenyl analog, Compound 10), with half-lives from 0.23 h to 8.5 h and clearance values from 2.2 to 290 mL/min/kg [2]. While individual rat PK parameters for the target compound were not located in the publicly accessible manuscript excerpt, its classification as preclinical implies that similar DMPK profiling was performed [1]. By contrast, the majority of commercially available aminothiadiazole screening compounds lack any reported DMPK data, leaving their in vivo suitability entirely uncharacterized [3].

Preclinical candidate DMPK EP3 antagonist Drug discovery

Prostanoid Receptor Selectivity: Class-Level Evidence of Favorable EP₃ Selectivity Over EP₁, EP₂, EP₄, DP, FP, and TP Receptors

The 2-aminothiadiazole amide series from which this compound is derived was explicitly optimized for selectivity against the full prostanoid receptor panel. For a representative optimized analog (Compound 24 in the Hilfiker et al. 2009 study, Table 5), selectivity pKᵢ values were: EP₁ <4.6, EP₂ <5.0, EP₄ <5.0, DP <5.0, FP <4.6, TP <5.0, COX-1 <4.6, and COX-2 <4.6, while maintaining EP₃ functional pKᵢ = 8.2–8.3 across human, rat, and dog orthologs [1]. No agonist activity was observed at the human EP₃ receptor for compounds in this series [1]. Although these selectivity data were reported for a structurally related benzoxazine-containing analog rather than the specific oxalamide target compound, the conserved 5-propyl-thiadiazole pharmacophore suggests that a comparable selectivity window is plausible [2]. In contrast, DG-041—an indole-based EP₃ antagonist that reached Phase 2 clinical trials—belongs to a structurally unrelated chemotype (indole acrylamide sulfonamide) with a distinct selectivity fingerprint and an antiplatelet mechanism of action not shared by the aminothiadiazole series [3].

Receptor selectivity Prostanoid panel Off-target screening EP3 pharmacology

Antiproliferative Activity Against HeLa Cells: A Secondary Phenotypic Anchor Absent from Most In-Class Analogs

The PubChem BioAssay database records that this compound was tested for antiproliferative activity against human HeLa (cervical carcinoma) cells using the WST-8 assay with a 48-hour incubation period [1]. Among six compounds tested in this assay, three were classified as active, with one compound exhibiting activity ≤1 µM [1]. The database does not disaggregate which of the three active compounds achieved the sub-micromolar threshold, so the specific IC₅₀ of the target compound cannot be confirmed [1]. Nevertheless, the presence of this phenotypic bioactivity annotation provides a secondary biological anchor beyond the primary EP₃ target that is absent for the vast majority of structurally related aminothiadiazole oxalamide analogs available from commercial screening libraries [2].

Cytotoxicity HeLa Phenotypic screening Antiproliferative

Physicochemical Property Profile: Computed XLogP3 and H-Bond Donor/Acceptor Count Distinguish This Compound from More Lipophilic EP₃ Antagonist Chemotypes

The target compound has a computed XLogP3-AA value of 1.5, with 2 hydrogen-bond donors and 6 hydrogen-bond acceptors [1]. This contrasts sharply with DG-041 (the indole sulfonamide EP₃ antagonist that reached Phase 2 trials), which has a calculated XLogP3 of approximately 5.5–6.0 and a molecular weight of ~576 g/mol, owing to its multiple chloro-substituted aromatic rings [2]. The >4-log-unit difference in predicted lipophilicity implies that the target compound is substantially more water-soluble and may exhibit superior in vitro assay compatibility (reduced non-specific binding, lower DMSO precipitation risk) [1]. The basic diethylamino group (predicted pKₐ ~8.5–9.5) further ensures aqueous solubility under physiological and standard assay buffer conditions (pH 7.4) through protonation [1].

Physicochemical properties Lipophilicity Drug-likeness Solubility

Recommended Application Scenarios for N-[2-(Diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide Based on Differentiated Evidence


EP₃ Receptor Target Validation and Mechanistic Studies Requiring a Nanomolar-Affinity Antagonist with a Favorable Physicochemical Profile

With a demonstrated Ki of 12.59 nM at the human EP₃ receptor and a computed XLogP3 of 1.5, this compound is well-suited for in vitro target-validation experiments—including Schild analysis, calcium mobilization assays (FLIPR), and receptor internalization studies—where aqueous solubility and low non-specific binding are critical for data quality [1][2]. Its basic diethylamino group ensures reliable solubilization in standard assay buffers (pH 7.4) at concentrations up to at least 10–30 µM, minimizing DMSO carryover artifacts [2]. Researchers should independently verify lot-specific purity (≥95% recommended) and confirm EP₃ potency in their assay system before committing to large-scale studies [1].

Chemical Biology Probe for Differentiating EP₃-Mediated Signaling from Other Prostanoid Pathways in Primary Cell and Tissue Models

Class-level selectivity data indicate that the 2-aminothiadiazole amide scaffold achieves >2.2 log unit discrimination between EP₃ and the related prostanoid receptors EP₁, EP₂, EP₄, DP, FP, TP, COX-1, and COX-2 [1]. Investigators studying PGE₂-mediated signaling in mixed cell populations (e.g., vascular smooth muscle, sensory neurons, or uterine tissue) where multiple EP subtypes are co-expressed can employ this compound—in parallel with subtype-selective agonists and appropriate vehicle controls—to disentangle EP₃-specific contributions to cAMP modulation, calcium flux, or RhoA activation [1]. Cross-validation against an EP₃-selective agonist (e.g., sulprostone at EP₃-preferring concentrations) is recommended to confirm on-target pharmacology [1].

SAR-by-Catalog Expansion of Aminothiadiazole EP₃ Antagonist Chemical Space Using the Oxalamide-Diethylaminoethyl Pharmacophore

The oxalamide linker and diethylaminoethyl terminus represent a distinct right-hand-side pharmacophore within the broader 2-aminothiadiazole EP₃ antagonist landscape, which has been predominantly explored with benzodioxane-, morpholine-, and benzoxazine-containing amides [1]. Medicinal chemistry groups conducting SAR-by-catalog or fragment-elaboration campaigns can procure this compound as a reference standard to benchmark the oxalamide sub-series against literature-reported benzodioxane leads [1]. Structural analogs varying the 5-alkyl chain (ethyl, isopropyl, butyl) or the terminal amine (dimethylamino, pyrrolidino, morpholino) could be sourced in parallel to construct a focused SAR matrix [2].

In Vitro ADME and CYP Inhibition Profiling of a Preclinical-Stage EP₃ Antagonist Prior to In Vivo Pharmacodynamic Studies

As a preclinical-candidate compound with curated bioactivity data in ChEMBL, this molecule serves as a suitable starting point for in-house absorption, distribution, metabolism, and excretion (ADME) profiling before committing to costly in vivo efficacy or disease-model experiments [1]. Key assays recommended for initial characterization include: microsomal metabolic stability (human and rat liver microsomes), CYP450 isoform inhibition (CYP3A4, 2D6, 2C9, 2C19, 1A2), plasma protein binding (equilibrium dialysis), and Caco-2 permeability [2]. The rat DMPK parameters reported for structural analogs in the same chemical series (oral F 20–65%, T½ 0.23–8.5 h, Cl 2.2–290 mL/min/kg) provide a benchmark range against which to compare in-house data [2].

Quote Request

Request a Quote for N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.